BenchChemオンラインストアへようこそ!

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide

mGlu2 negative allosteric modulator IC50 potency comparison metabotropic glutamate receptor 2 pharmacology

Procure this highly potent, selective mGlu2 negative allosteric modulator (NAM) for your neuroscience research. With an IC50 of 18 nM at human mGlu2, it fills a critical potency gap between widely used tool compounds MNI-137 (8.3 nM) and VU6001966 (78 nM). Its unique 2-oxopyridin-1(2H)-yl chemotype, distinct from picolinamide and heterobicyclic scaffolds, makes it an essential tool for comparative chemical biology studies, SAR benchmarking, and mapping allosteric binding pocket interactions. Ideal for in vitro functional assays and in vivo behavioral pharmacology studies targeting depression, anxiety, and other CNS disorders.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 1904161-32-5
Cat. No. B2405066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide
CAS1904161-32-5
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCN2C(=CC(=CC2=O)OC)C
InChIInChI=1S/C18H22N2O4/c1-13-6-4-5-7-16(13)24-12-17(21)19-8-9-20-14(2)10-15(23-3)11-18(20)22/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,21)
InChIKeyKVXLXRBYICIEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1904161-32-5): A Selective mGlu2 Negative Allosteric Modulator for Neuroscience Research Procurement


N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1904161-32-5) is a synthetic small-molecule negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2), a Class C G protein-coupled receptor that functions as a presynaptic autoreceptor regulating glutamate release in the central nervous system [1]. This compound is disclosed in patent literature as an inhibitor of mGlu2 activity and is being investigated for potential therapeutic applications in depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer's disease, and autism spectrum disorders [2]. It belongs to a chemical series featuring a 2-oxopyridin-1(2H)-yl core linked via an ethylene spacer to an o-tolyloxyacetamide moiety, a chemotype distinct from other mGlu2 NAM scaffolds such as picolinamides, pyrazolo[1,5-a]pyrimidines, or triazolo[4,3-a]pyridines [3].

Why mGlu2 NAM Compounds Are Not Interchangeable: Procurement Implications for N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide


Substituting one mGlu2 NAM with another is not scientifically valid due to fundamental differences in potency, selectivity profile, allosteric binding mechanism, and central nervous system (CNS) penetration. The allosteric binding pocket of mGlu2 comprises at least eight critical residues (Arg3.28, Arg3.29, Phe3.36, HisE2.52, Leu5.43, Trp6.48, Phe6.55, and Val7.43) that govern NAM interactions, and subtle structural variations among NAMs can produce divergent binding modes and functional effects [1]. Compounds within this class exhibit widely varying selectivity for mGlu2 over the closely related mGlu3 receptor; for instance, VU6001966 demonstrates >350-fold selectivity for mGlu2 over mGlu3 (IC50 78 nM vs. >30 μM), while dual mGlu2/3 NAMs such as MNI-137 and decoglurant inhibit both subtypes [2][3]. Furthermore, SAR optimization within the pyridinone chemotype has yielded analogs spanning from 8 nM to >10,000 nM in potency, underscoring that minor structural modifications dramatically alter pharmacological activity [4][5].

Quantitative Head-to-Head Evidence for N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1904161-32-5) vs. Key mGlu2 NAM Comparators


mGlu2 Inhibitory Potency: Direct Comparison with VU6001966, MNI-137, and Patent Internal Benchmarks

CAS 1904161-32-5 exhibits an IC50 of 18 nM for inhibition of human mGlu2 receptor activity, as disclosed in US Patent US10335399 (Example 3-7A) [1]. This potency positions it among high-affinity mGlu2 NAMs, intermediate between the most potent patent exemplar (Example 2-8A, IC50 = 8 nM) and the widely used tool compound VU6001966 (IC50 = 78 nM) [2][3]. It is approximately 2-fold less potent than MNI-137 at the human receptor (IC50 = 8.3 nM) but within the same order of magnitude . The 4.3-fold greater potency relative to VU6001966 (18 nM vs. 78 nM) may be consequential in experimental designs where maximizing target engagement at lower compound concentrations is desired.

mGlu2 negative allosteric modulator IC50 potency comparison metabotropic glutamate receptor 2 pharmacology

Chemical Scaffold Differentiation: 2-Oxopyridinone Core vs. Picolinamide and Pyrazolo[1,5-a]pyrimidine Cores

CAS 1904161-32-5 features a 2-oxopyridin-1(2H)-yl core linked via an ethylene spacer to an o-tolyloxyacetamide moiety, representing a distinct chemotype within the mGlu2 NAM landscape. This scaffold differs fundamentally from the picolinamide-based series (e.g., VU6001966, which contains a 4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide core) [1], the pyrazolo[1,5-a]pyrimidine-5-carboxamide and thieno[3,2-b]pyridine-5-carboxamide cores developed via scaffold hopping [2], and the imidazo[1,2-a]pyrimidine-based NAMs [3]. Scaffold identity critically influences allosteric binding pocket interactions, with specific residues such as HisE2.52 being implicated in mGlu2 subtype selectivity across different chemotypes [4]. The 2-oxopyridinone chemotype may offer distinct intellectual property freedom-to-operate and different physiochemical property vectors compared to the more extensively characterized picolinamide series.

mGlu2 NAM scaffold chemical series differentiation structure-activity relationship

Patented Therapeutic Indication Profile for Depression and Anxiety Disorders

CAS 1904161-32-5 is explicitly claimed in patent applications for the treatment of depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer's disease, and autism spectrum disorders [1]. This therapeutic scope aligns with a growing body of preclinical evidence demonstrating that selective mGlu2 NAMs exert rapid antidepressant-like effects in rodent models, including the forced swim test and chronic stress-induced anhedonia models [2][3]. The claimed indications for this compound are comparable to those pursued for other mGlu2 NAMs, including decoglurant (which advanced to clinical trials for adjunctive treatment of major depressive disorder) [4]. However, the specific indication breadth claimed in the patent may differ from that of competitor compounds depending on the patent family strategy.

antidepressant discovery mGlu2 NAM therapeutic application anxiety disorder pharmacology

Allosteric Mechanism: NAM vs. Orthosteric Antagonist Differentiation

CAS 1904161-32-5 functions as a negative allosteric modulator of mGlu2, binding to a topographically distinct site from the orthosteric glutamate binding pocket [1]. This mechanism contrasts with orthosteric mGlu2/3 antagonists such as LY341495. Allosteric NAMs offer potential advantages including saturability of effect (ceiling effect), greater subtype selectivity due to lower sequence conservation in allosteric pockets, and the ability to modulate rather than completely abolish endogenous glutamate signaling [2]. Functional studies demonstrate that mGlu2 NAMs predominantly affect the efficacy of glutamate rather than its affinity in assay systems, a mechanistic distinction from competitive antagonists [3]. Compared to the orthosteric antagonist RO 64-5229 (IC50 = 110 nM in GTPγ35S binding), CAS 1904161-32-5 (IC50 = 18 nM) shows approximately 6-fold greater potency in its respective assay, though direct assay-to-assay comparisons require caution due to different readouts [4].

negative allosteric modulation non-competitive antagonism mGlu2 allosteric site

Optimal Research and Preclinical Application Scenarios for N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1904161-32-5)


In Vitro mGlu2 Pharmacology and Receptor Occupancy Studies Requiring a High-Potency NAM Tool

With an IC50 of 18 nM at human mGlu2 [1], this compound is appropriate for in vitro functional assays (e.g., calcium mobilization, cAMP modulation, or thallium flux) where robust receptor inhibition is required at low nanomolar concentrations. Its potency, although slightly lower than MNI-137 (IC50 = 8.3 nM), exceeds that of VU6001966 (IC50 = 78 nM) by 4.3-fold, making it a suitable alternative when a potency profile intermediate between these two widely used tool compounds is desired [2].

Chemical Biology Studies Exploring Non-Picolinamide mGlu2 NAM Chemical Space

The 2-oxopyridin-1(2H)-yl core of CAS 1904161-32-5 represents a chemotype distinct from the extensively studied picolinamide series (e.g., VU6001966) and the heterobicyclic pyrazolo[1,5-a]pyrimidine and thieno[3,2-b]pyridine cores [1][2]. This scaffold differentiation makes the compound valuable for laboratories conducting comparative chemical biology studies to understand how allosteric binding pocket interactions vary across chemotypes, particularly given that residues such as HisE2.52 are implicated in subtype-selective interactions .

Preclinical Behavioral Pharmacology of mGlu2 NAMs in Rodent Models of Depression and Anxiety

The compound is claimed for therapeutic use in depression, anxiety, and related disorders [1]. The broader preclinical literature demonstrates that selective mGlu2 NAMs exert rapid antidepressant-like effects in rodent models including the forced swim test and chronic stress-induced anhedonia paradigms [2]. This compound may be suitable for in vivo behavioral pharmacology studies, though researchers should independently verify CNS penetration and pharmacokinetic properties, as these data are not publicly disclosed for this specific exemplar.

Medicinal Chemistry Benchmarking and SAR Expansion Around the 2-Oxopyridinone mGlu2 NAM Series

Within the patent family (US10335399/US10806724), potency of mGlu2 NAMs spans from 8 nM (Example 2-8A) to 52 nM (Example 3-6A), with CAS 1904161-32-5 (Example 3-7A) occupying a mid-range position at 18 nM [1][2]. This internal SAR gradient provides medicinal chemistry teams with a benchmark for evaluating new analogs. The o-tolyloxyacetamide substituent represents a specific vector whose modification can be quantitatively benchmarked against the 18 nM IC50 reference point.

Quote Request

Request a Quote for N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.